2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide
Description
2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative featuring a carboxamide group at the 3rd position of the thiophene ring, a 4-methoxyphenylacetamido substituent at the 2nd position, and methyl groups at the 4th and 5th positions.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(14(9)15(17)20)18-13(19)8-11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRWFRDVQDQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation: The 4-methoxyphenylacetyl chloride is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)
- Structure: Differs by a cyanoacetamido group instead of 4-methoxyphenylacetamido.
- Activity : Exhibited 56.9% nitric oxide scavenging and 55.5% DPPH radical scavenging at 100 μM, attributed to the polar carboxamide and nitrile groups enhancing electron-donating capacity .
- Key Insight: Polar substituents at the 3rd position (carboxamide) and 2nd position (cyanoacetamido) synergistically improve antioxidant efficacy compared to non-polar analogs .
Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate
- Structure : Ethyl ester replaces the 3-carboxamide group; otherwise identical to Compound 92a.
- Synthesis: Prepared via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes (yields: 72–94%) .
Ethyl 2-(2-Ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate
- Structure : Features an ethoxy-oxoacetamido group at the 2nd position.
- Properties: CAS 1800416-05-0; molecular formula C₁₃H₁₇NO₅S. No biological data reported, but the ester groups suggest altered solubility and metabolic stability compared to carboxamide analogs .
Substituent Variations on the Acetamido Group
2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 122)
- Structure : Tetrahydrobenzo[b]thiophene core with a 4-methoxyphenylpiperazinyl group.
- Activity : Demonstrated 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil (40%). The 4-methoxyphenylpiperazine moiety likely enhances binding to AChE’s peripheral anionic site .
Antioxidant Activity
- Compound 92a: 56.9% nitric oxide scavenging (highest among cyanoacetamido derivatives).
- Ethyl Acrylamido Derivatives (e.g., 3d) : Substituted with 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl groups showed comparable activity (IR and NMR confirmed structural stability) .
Enzyme Inhibition
- Compound 122: Highlighted the importance of the 4-methoxyphenyl group in AChE inhibition. The target compound’s 4-methoxy substitution could similarly enhance enzyme binding, though its thiophene (non-tetrahydro) core may alter pharmacokinetics .
Biological Activity
2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections delve into its biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide. Its molecular formula is , and it features a thiophene ring substituted with a methoxyphenylacetamido group and a carboxamide group. The unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of 2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammation, thereby reducing inflammatory responses in vitro.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that are implicated in pain and inflammation.
Antimicrobial Activity
Research indicates that compounds structurally related to 2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, similar thiophene derivatives have shown effectiveness against various bacterial strains .
Anticancer Properties
The compound has shown promise in anticancer research. Studies on related thiophene derivatives indicate that they can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The ability to modulate key cellular pathways involved in cell proliferation and survival is particularly noteworthy.
Case Studies
- Study on Derivatives : A study on related thiophene compounds demonstrated their ability to inhibit cell growth in glioblastoma multiforme and breast adenocarcinoma models at nanomolar concentrations. Morphological changes consistent with apoptosis were observed in treated cells .
- Antibacterial Efficacy : Another investigation highlighted the antibacterial effects of thiophene derivatives against Gram-positive and Gram-negative bacteria, reinforcing the potential of these compounds as antibacterial agents .
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | Anticancer | Induced apoptosis in cancer cell lines |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Antimicrobial | Effective against various bacterial strains |
The comparison highlights that while all these compounds exhibit promising biological activities, their specific mechanisms and efficacy can vary significantly based on their structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
